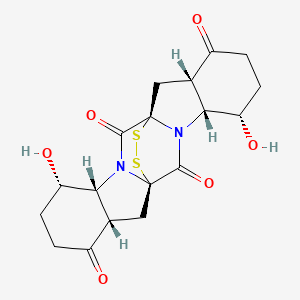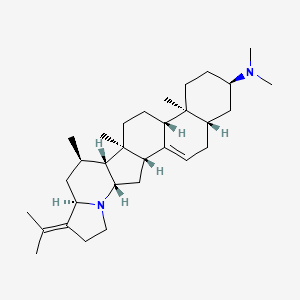
Hyrtioerectine C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hyrtioerectine C is a natural product found in Hyrtios erectus with data available.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Alkaloids from Marine Sponge Research on Hyrtioerectine C primarily focuses on its cytotoxic properties. A study conducted on a Red Sea specimen of the marine sponge Hyrtios erectus identified this compound as one of the new alkaloids present in the sponge. The study found that this compound, along with Hyrtioerectines A and B, exhibited moderate cytotoxicity, indicating potential applications in cancer research. The structural elucidation of these compounds was based on comprehensive spectral data analysis, including various NMR techniques and high-resolution mass spectra (Youssef, 2005).
Marine Alkaloids with Bioactive Properties Further research into the bioactive compounds from the Red Sea Marine Sponge Hyrtios species led to the identification of new alkaloids, hyrtioerectines D–F. Although these compounds are different from this compound, they share similar structural features, being part of the rare marine alkaloids where the indole and β-carboline fragments are linked. These studies highlight the diversity of bioactive compounds in marine sponges and their potential applications in developing new therapeutic agents. Hyrtioerectines D–F exhibited variable antimicrobial, free radical scavenging, and cancer growth inhibition activities, showcasing the therapeutic potential of compounds from the Hyrtioerectine family (Youssef et al., 2013).
Eigenschaften
Molekularformel |
C11H11NO4 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO4/c13-7-1-2-9-8(4-7)6(5-12-9)3-10(14)11(15)16/h1-2,4-5,10,12-14H,3H2,(H,15,16)/t10-/m1/s1 |
InChI-Schlüssel |
UFDRBNQJYZJRJV-SNVBAGLBSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1O)C(=CN2)C[C@H](C(=O)O)O |
Kanonische SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)O |
Synonyme |
hyrtioerectine C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate](/img/structure/B1247121.png)
![(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B1247122.png)

